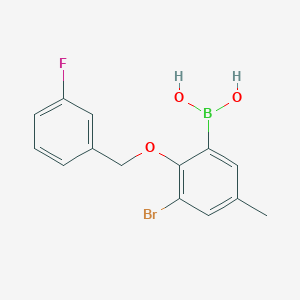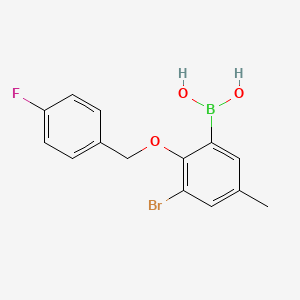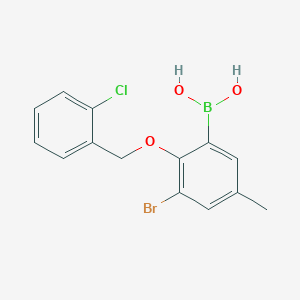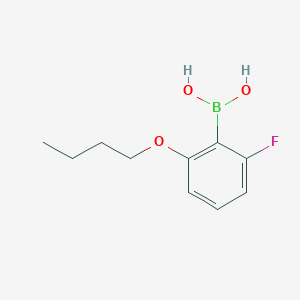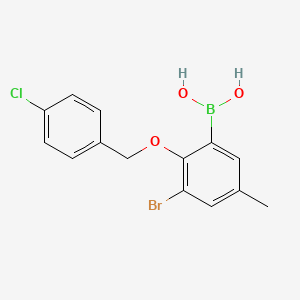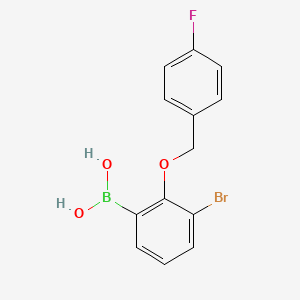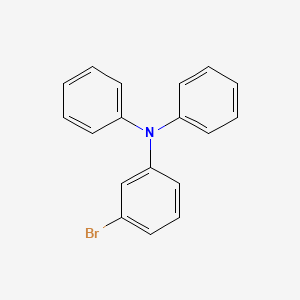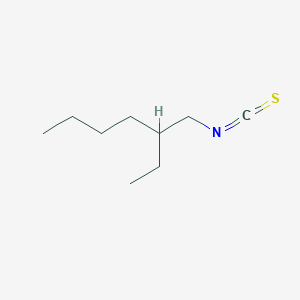
3-(Isothiocyanatomethyl)heptane
概要
説明
3-(Isothiocyanatomethyl)heptane, also known as 3-ITM, is a synthetic compound that has been studied for its potential applications in scientific research. 3-ITM is a colorless, volatile liquid with a boiling point of 80°C and a melting point of -10°C. It is an aliphatic isothiocyanate, which is a type of organic compound that contains an isothiocyanate group attached to an aliphatic carbon chain. It is derived from the reaction of isothiocyanic acid and 3-heptanol. 3-ITM has been studied for its potential applications in scientific research due to its unique properties, such as its low toxicity and its ability to react with a wide range of substrates.
科学的研究の応用
Reactivity in Heteroallene Capture
A study by Jobbins et al. (2023) explores the reactivity of tetrel functionalized heptapnictogen clusters, specifically focusing on their interaction with isocyanates, an isothiocyanate, and CO2. This research highlights the potential of these clusters, including compounds related to 3-(Isothiocyanatomethyl)heptane, in capturing various heteroallenes. These findings could have implications in areas such as greenhouse gas capture and chemical synthesis (Jobbins et al., 2023).
Catalysis in Isomerization Reactions
Research conducted by Shkurenok et al. (2015) on Pt/WO3/ZrO2 Catalysts for n-Heptane Isomerization provides insights into the role of heptane compounds in catalysis. While not directly involving this compound, this research is relevant in understanding how similar heptane compounds can be used in catalytic processes, particularly in isomerization reactions (Shkurenok et al., 2015).
Formation and Stability of Mesophases
The study by Demenev et al. (2010) on Hexagonal Columnar Mesophases of a Benzotristhiophene Derivative, which includes analysis of heptane solutions, provides valuable information on the formation and stability of mesophases. This research may offer insights into the behavior of similar compounds like this compound in forming stable structures under various conditions (Demenev et al., 2010).
Synthesis and Properties of Morpholine Derivatives
Walker et al. (2012) investigated the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate, a morpholine-based compound. This research is pertinent in understanding the synthetic pathways and properties of bicyclic compounds, potentially applicable to the study of this compound (Walker et al., 2012).
Coordination of Transition Metal Centers
Petrukhina et al. (2005) explored spirocyclic sulfur and selenium ligands in the coordination of transition metal centers. The study provides insights into the coordination chemistry of heptane derivatives, which is essential for understanding the potential applications of this compound in metal coordination and catalysis (Petrukhina et al., 2005).
Ionization Cross-Sections in Mass Spectrometry
Vacher et al. (2010) conducted a study on the electron impact ionization cross-sections of n-heptane, which is relevant to understanding the ionization properties of similar heptane derivatives like this compound. This research is particularly significant for applications in mass spectrometry and chemical analysis (Vacher et al., 2010).
Safety and Hazards
3-(Isothiocyanatomethyl)heptane is classified as dangerous, with hazard statements including H302, H312, H315, H317, H318, H332, H334, H335 . These codes indicate various hazards, including harm if swallowed or inhaled, skin irritation, and eye damage . It should be handled with appropriate safety measures .
作用機序
Target of action
Isothiocyanates have been found to exert a broad spectrum of action against both Gram-positive and Gram-negative bacteria .
Biochemical pathways
Isothiocyanates can affect various biochemical pathways in bacterial cells, including those involved in protein synthesis and cell wall formation .
Pharmacokinetics
Isothiocyanates are generally absorbed in the gastrointestinal tract and distributed throughout the body .
Result of action
The result of the action of isothiocyanates is the death of bacterial cells, which can help in controlling bacterial infections .
Action environment
The action of isothiocyanates can be influenced by various environmental factors, such as temperature and pH .
生化学分析
Biochemical Properties
3-(Isothiocyanatomethyl)heptane plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with cysteine residues in proteins, leading to the formation of thiocarbamate adducts . These interactions can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modify the structure and function of proteins by forming covalent bonds with amino groups, thereby affecting protein folding and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the covalent modification of proteins through the formation of thiocarbamate adducts . This modification can lead to changes in protein activity, stability, and localization. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under normal storage conditions but can degrade over time when exposed to light, heat, or moisture . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of enzyme activity and prolonged changes in gene expression . In in vivo studies, the compound’s stability and degradation can affect its bioavailability and overall efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as chemoprotection against cancer by inducing cytoprotective proteins and inhibiting pro-inflammatory responses . At high doses, this compound can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with cellular components . The localization and accumulation of this compound can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . The subcellular localization of this compound can significantly impact its activity and overall cellular effects .
特性
IUPAC Name |
3-(isothiocyanatomethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYDQLSVHQXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585338 | |
| Record name | 3-(Isothiocyanatomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21663-56-9 | |
| Record name | 3-(Isothiocyanatomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


